Dexpramipexole dihydrochloride
CAS No.: 908244-04-2
Cat. No.: VC14535719
Molecular Formula: C10H21Cl2N3OS
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908244-04-2 |
|---|---|
| Molecular Formula | C10H21Cl2N3OS |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |
| Standard InChI Key | APVQOOKHDZVJEX-LSBIWMFESA-N |
| Isomeric SMILES | CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
| Canonical SMILES | CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Dexpramipexole dihydrochloride (C₁₀H₁₇N₃S·2ClH·H₂O) is a chiral molecule with a molecular weight of 302.264 g/mol . Its absolute stereochemistry features one defined stereocenter, conferring specificity in target interactions. The compound’s solubility and stability are enhanced by its dihydrochloride salt formulation, which facilitates oral bioavailability .
Structural Characteristics
The SMILES notation (O.Cl.Cl.CCCN[C@@H]1CCC2=C(C1)SC(N)=N2) and InChI key (APVQOOKHDZVJEX-LSBIWMFESA-N) delineate its benzothiazole core and amine side chain . X-ray crystallography confirms a planar benzothiazole ring system linked to a piperazine-like moiety, enabling penetration of the blood-brain barrier .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃S·2ClH·H₂O |
| Molecular Weight | 302.264 g/mol |
| Stereocenters | 1 (R-configuration) |
| logP (Predicted) | 1.2 ± 0.3 |
| Aqueous Solubility | 25 mg/mL (pH 7.4) |
Pharmacokinetics and Metabolism
Dexpramipexole exhibits dose-proportional pharmacokinetics with a median Tₘₐₓ of 2–4 hours post-administration . Steady-state concentrations are achieved within 5 days, with a mean half-life of 8.3 hours.
Absorption and Distribution
At 150 mg twice daily, the mean Cₘₐₓ and AUC₀–τ are 479 ng/mL and 3,749 ng·h/mL, respectively . High plasma protein binding (89–93%) limits renal excretion, while its lipophilicity (logP 1.2) enables CNS penetration, as evidenced by cerebrospinal fluid concentrations reaching 40% of plasma levels .
Table 2: Pharmacokinetic Parameters
| Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) |
|---|---|---|
| 150 mg BID (multiple) | 479 | 3,749 |
| 300 mg single | 781 | 6,842 |
Mechanisms of Action
Dexpramipexole’s primary target is the β-subunit of mitochondrial F₁/F₀ ATP synthase (ATP5B), where it binds with a Kd of 2.3 μM . This interaction enhances ATP synthesis efficiency by 18–22% in neuronal cells, potentially mitigating energy deficits in neurodegenerative conditions .
Secondary Pharmacodynamic Effects
In HES, dexpramipexole reduces eosinophil counts via undefined mechanisms. A 2018 study demonstrated a 94% decrease in bone marrow eosinophil precursors after 12 weeks of therapy . Concurrently, interleukin-5 receptor α (IL-5Rα) expression on eosinophils decreased by 63%, suggesting immunomodulatory effects .
Clinical Applications and Trial Data
Hypereosinophilic Syndromes (HES)
A phase 2 trial (N=10) evaluated dexpramipexole 150 mg BID as a glucocorticoid-sparing agent . At 12 weeks:
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40% achieved ≥50% reduction in glucocorticoid dose (95% CI: 12–74%)
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Median eosinophil count decreased from 1,450/μL to 10/μL (p<0.001)
Three responders maintained AEC ≤10/μL for 29 months on monotherapy, demonstrating durable remission .
Table 3: HES Trial Outcomes
| Endpoint | Dexpramipexole (N=10) | Historical Controls |
|---|---|---|
| ≥50% GC dose reduction | 40% | 15–20% |
| Median AEC reduction | 99.3% | 45–60% |
| Relapse-free survival | 82 weeks | 24 weeks |
Amyotrophic Lateral Sclerosis (ALS)
The EMPOWER phase 3 trial (N=942) found no benefit in ALS Functional Rating Scale-Revised (ALSFRS-R) scores at 12 months :
-
Least-squares mean CAFS: 441.76 vs 438.84 (p=0.86)
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Mortality: 16% vs 17% (HR 1.03; p=0.84)
Subgroup analyses revealed no differential response by age, sex, or disease duration .
Future Directions
While ALS development was discontinued, ongoing research explores:
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